molecular formula C9H11BF2O3 B1591753 4,5-Difluoro-2-isopropoxyphenylboronic acid CAS No. 1072951-61-1

4,5-Difluoro-2-isopropoxyphenylboronic acid

Cat. No.: B1591753
CAS No.: 1072951-61-1
M. Wt: 215.99 g/mol
InChI Key: RTEYYHDTNPHABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluoro-2-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BF2O3. It is a boronic acid derivative characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring. This compound is used in various chemical reactions, particularly in the field of organic synthesis .

Scientific Research Applications

4,5-Difluoro-2-isopropoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

It is known that boronic acids, such as 4,5-difluoro-2-isopropoxyphenylboronic acid, are often used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid forms a complex with a palladium catalyst, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical processes due to their ability to interact with biomolecules containing diols, such as sugars and glycoproteins .

Pharmacokinetics

The pharmacokinetic properties of boronic acids, in general, can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters .

Result of Action

The ability of boronic acids to form reversible covalent bonds with biomolecules can lead to various effects, such as the inhibition of enzymes or the modulation of receptor activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the reactivity of boronic acids, as they exist in an equilibrium between the neutral (boronic acid) and anionic (boronate) forms . Other factors, such as temperature and the presence of diols, can also influence the stability and reactivity of boronic acids .

Biochemical Analysis

Biochemical Properties

4,5-Difluoro-2-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other nucleophiles. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with hydroxyl groups. For example, it can interact with serine proteases by forming a covalent bond with the serine residue in the active site, thereby inhibiting the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes by modulating enzyme activity and interacting with cellular proteins. It can affect cell signaling pathways by inhibiting enzymes involved in signal transduction, leading to altered gene expression and cellular metabolism. For instance, the inhibition of serine proteases can impact processes such as cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of covalent bonds with target biomolecules. This compound can inhibit enzyme activity by binding to the active site of enzymes, such as serine proteases, and forming a covalent bond with the serine residue. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular function. In vitro and in vivo studies have shown that the compound’s effects can persist for several hours to days, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain concentration of this compound is required to achieve a measurable biological effect .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, depending on its interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-isopropoxyphenylboronic acid typically involves the reaction of 4,5-difluoro-2-isopropoxyphenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-isopropoxyphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenols, quinones, boronates, and various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Difluoro-2-isopropoxyphenylboronic acid is unique due to the presence of both fluorine atoms and an isopropoxy group on the phenyl ring. This combination of substituents enhances its reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions compared to other boronic acids .

Properties

IUPAC Name

(4,5-difluoro-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-5(2)15-9-4-8(12)7(11)3-6(9)10(13)14/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEYYHDTNPHABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC(C)C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584907
Record name {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-61-1
Record name B-[4,5-Difluoro-2-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-61-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Difluoro-2-isopropoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4,5-Difluoro-2-isopropoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
4,5-Difluoro-2-isopropoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
4,5-Difluoro-2-isopropoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
4,5-Difluoro-2-isopropoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
4,5-Difluoro-2-isopropoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.